

Ethyl 1-benzylpiperidine-3-carboxylate chemical properties

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Compound of Interest

Compound Name: Ethyl 1-benzylpiperidine-3-carboxylate

Cat. No.: B1586131

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An In-depth Technical Guide to **Ethyl 1-benzylpiperidine-3-carboxylate**

Introduction

Ethyl 1-benzylpiperidine-3-carboxylate, identified by CAS Number 72551-53-2, is a substituted piperidine derivative of significant interest in medicinal chemistry and synthetic research.^[1] As a key structural motif, the piperidine ring is a prevalent scaffold in numerous FDA-approved drugs and biologically active compounds, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of **Ethyl 1-benzylpiperidine-3-carboxylate**, offering field-proven insights for researchers, scientists, and professionals in drug development. The N-benzyl group serves as a common protecting group and a synthetic handle, while the ethyl ester at the 3-position provides a versatile site for further chemical modification, making this compound a valuable building block for creating diverse molecular libraries.

Chemical Identity and Physicochemical Properties

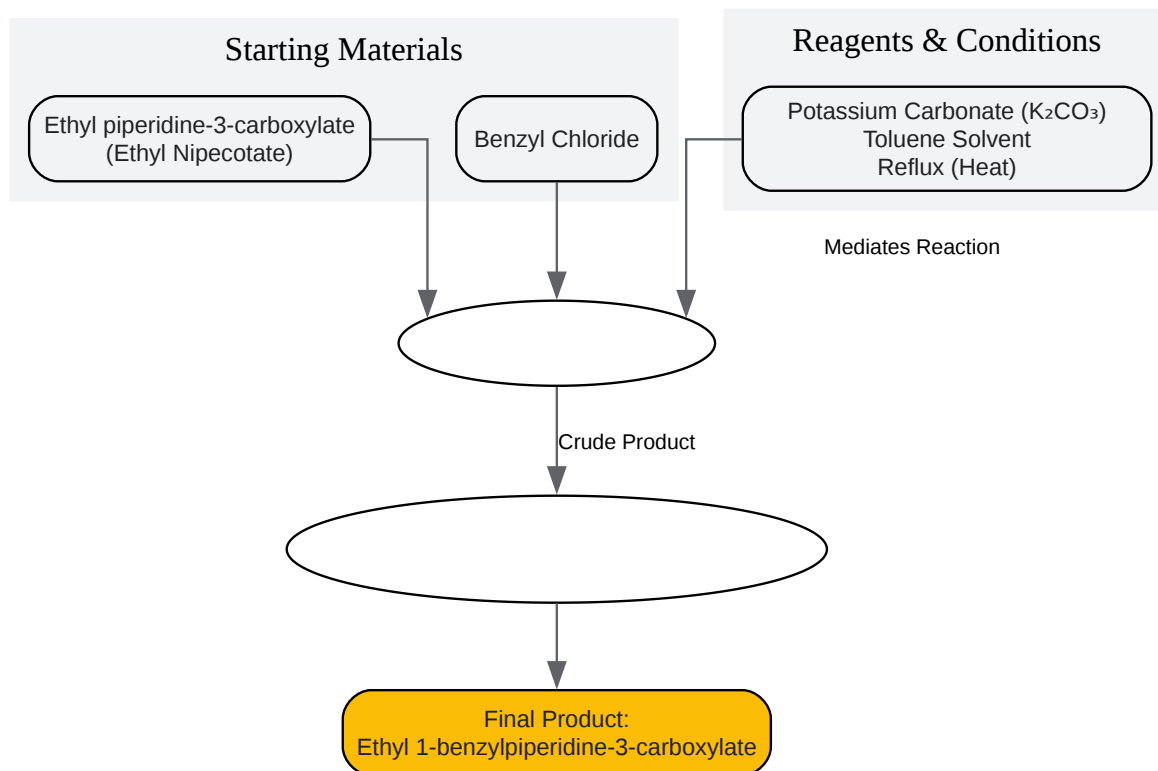
The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. These properties dictate the conditions required for its handling, storage, and use in chemical reactions. The key identifiers and physicochemical data for **Ethyl 1-benzylpiperidine-3-carboxylate** are summarized below.

Property	Value	Reference
IUPAC Name	Ethyl 1-benzylpiperidine-3-carboxylate	N/A
Synonyms	Ethyl 1-Benzyl-Piperidine-3-Carboxylate	[2]
CAS Number	72551-53-2	[1]
Molecular Formula	C ₁₅ H ₂₁ NO ₂	[1]
Molecular Weight	247.34 g/mol	[1]
Appearance	Colourless liquid	[2]
Boiling Point	125-128°C (at 2 mmHg)	[2]
Density	1.075 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	7.98 ± 0.10 (Predicted)	[2]

Synthesis and Manufacturing

The most direct and industrially scalable synthesis of **Ethyl 1-benzylpiperidine-3-carboxylate** involves the N-alkylation of a readily available precursor, Ethyl piperidine-3-carboxylate (commonly known as ethyl nipecotate). This reaction is a classic example of nucleophilic substitution, where the secondary amine of the piperidine ring attacks an electrophilic benzylating agent.

The choice of a moderately weak base, such as potassium carbonate, is crucial. It is strong enough to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion, but not so strong as to promote side reactions like ester hydrolysis. Toluene is an effective solvent as it allows for heating to reflux, increasing the reaction rate, and is relatively easy to remove post-reaction.[3] This methodology is well-established and analogous to the synthesis of the isomeric Ethyl 1-benzylpiperidine-4-carboxylate, demonstrating its reliability.[3]



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Caption: Synthesis workflow for **Ethyl 1-benzylpiperidine-3-carboxylate**.

Experimental Protocol: Synthesis via N-Alkylation

- **Setup:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl piperidine-3-carboxylate (1.0 eq), potassium carbonate (1.5 eq), and toluene (approx. 5 mL per gram of starting amine).
- **Reagent Addition:** While stirring the suspension, add benzyl chloride (1.1 eq) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

- **Workup (Aqueous):** Cool the mixture to room temperature. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
- **Extraction:** Separate the organic (toluene) layer. Extract the aqueous layer twice more with toluene or ethyl acetate.
- **Washing:** Combine the organic layers and wash sequentially with water and then with a saturated brine solution to remove residual inorganic impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
- **Purification:** The resulting crude oil can be purified by vacuum distillation to yield the final product as a colorless liquid.^[2]

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical. The following data represent the expected spectroscopic signatures for this molecule based on its structure.

Technique	Expected Characteristics
¹ H-NMR	~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of benzyl group).~3.5 ppm: Singlet, 2H (benzylic -CH ₂ - protons).~4.1 ppm: Quartet, 2H (ester -O-CH ₂ -CH ₃).~1.5-3.0 ppm: Series of complex multiplets, 9H (piperidine ring protons).~1.2 ppm: Triplet, 3H (ester -O-CH ₂ -CH ₃).
¹³ C-NMR	~173 ppm: Ester carbonyl (C=O).~138 ppm: Quaternary aromatic carbon.~127-129 ppm: Aromatic CH carbons.~63 ppm: Benzylic carbon (-CH ₂ -Ph).~60 ppm: Ester O-CH ₂ carbon.~45-55 ppm: Piperidine ring carbons.~14 ppm: Ester methyl carbon.
IR (Infrared)	~3000-2800 cm ⁻¹ : C-H stretching (aliphatic and aromatic).~1735 cm ⁻¹ : Strong C=O stretching (ester carbonyl).~1600, 1495, 1450 cm ⁻¹ : C=C stretching (aromatic ring).~1200-1100 cm ⁻¹ : C-O stretching (ester).
MS (Mass Spec)	[M+H] ⁺ : Calculated m/z = 248.1645 for C ₁₅ H ₂₂ NO ₂ ⁺ . The primary fragmentation would likely involve the loss of the ethoxy group (-OC ₂ H ₅) or cleavage of the benzyl group.

Reactivity and Chemical Behavior

The utility of **Ethyl 1-benzylpiperidine-3-carboxylate** as a synthetic intermediate stems from its distinct reactive sites, which allow for selective chemical transformations.

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Sources

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